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Compound of Interest

Compound Name: Antifungal agent 90

Cat. No.: B12378733 Get Quote

Disclaimer: Initial searches for a specific "antifungal agent 90" did not yield a recognized

chemical entity in publicly available scientific literature. It is plausible that this designation is an

internal, developmental, or otherwise non-standardized identifier. Therefore, this guide will

focus on Caspofungin, a first-in-class echinocandin antifungal agent, as a representative

example of a modern, complex antifungal therapeutic. The information provided for

Caspofungin will adhere to all the core requirements of the user's request for an in-depth

technical guide.

Caspofungin (brand name Cancidas) is a semisynthetic lipopeptide derived from a fermentation

product of the fungus Glarea lozoyensis.[1][2] It represents a significant advancement in

antifungal therapy due to its novel mechanism of action, which offers an alternative to

traditional agents like azoles and polyenes.[3][4]

Chemical Structure
Caspofungin is a cyclic hexapeptide with a lipophilic N-acyl side chain. Its chemical structure is

complex, featuring several non-standard amino acids. The core structure is derived from the

natural product pneumocandin B0.[5][6]

IUPAC Name: (4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-

hydroxy-L-ornithyl-L-threonyl-(4R)-4-hydroxy-L-prolyl-(4S)-4-hydroxy-4-(4-hydroxyphenyl)-L-

threonyl-(3R)-3-hydroxy-L-ornithyl-(3R)-3-hydroxy-L-proline cyclic (6→1)-peptide[7]
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Synthesis Pathway
Caspofungin is produced via a semi-synthetic process that begins with the fermentation of the

fungus Glarea lozoyensis to produce the natural product pneumocandin B0.[2][3] This

precursor is then chemically modified to yield the final active pharmaceutical ingredient,

caspofungin acetate. The key transformation involves the amination of the C5-hydroxy group of

the hydroxyornithine residue.

The overall synthesis can be conceptualized in two main stages:

Fermentation: Cultivation of Glarea lozoyensis under controlled conditions to produce

pneumocandin B0. This involves optimizing the fermentation medium and conditions to

maximize the yield of the desired natural product.[5]

Semi-synthesis: Chemical modification of the isolated pneumocandin B0 to introduce the

ethylenediamine side chain, which enhances the drug's efficacy and pharmacokinetic profile.

[2][6]
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Figure 1: High-level overview of the semi-synthetic pathway of Caspofungin.

Mechanism of Action
Caspofungin exerts its antifungal effect through a mechanism distinct from other classes of

antifungal agents. It is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[8]

[9] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide

component of the cell wall of many pathogenic fungi, including Candida and Aspergillus

species.[7][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24270605/
https://hmsom.elsevierpure.com/en/publications/discovery-and-development-of-first-in-class-antifungal-caspofungi/
https://www.researchgate.net/publication/258854548_Discovery_and_development_of_first_in_class_antifungal_caspofungin_CANCIDASR-A_case_study
https://pubmed.ncbi.nlm.nih.gov/24270605/
https://pubs.rsc.org/en/content/articlehtml/2014/np/c3np70070d
https://www.benchchem.com/product/b12378733?utm_src=pdf-body-img
https://academic.oup.com/jac/article/51/3/513/897152
https://www.ncbi.nlm.nih.gov/books/NBK545140/
https://go.drugbank.com/drugs/DB00520
https://synapse.patsnap.com/article/what-is-the-mechanism-of-caspofungin-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The inhibition of β-(1,3)-D-glucan synthesis disrupts the integrity of the fungal cell wall, leading

to osmotic instability, cell lysis, and ultimately cell death.[10] This mechanism is selectively toxic

to fungal cells as β-(1,3)-D-glucan is not present in mammalian cells.[7][9] Caspofungin exhibits

fungicidal activity against most Candida species and fungistatic activity against Aspergillus

species.[9][10]
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Figure 2: Signaling pathway of Caspofungin's mechanism of action.

Quantitative Data: In Vitro Antifungal Activity
The in vitro activity of caspofungin is typically evaluated by determining the Minimum Inhibitory

Concentration (MIC) or the Minimum Effective Concentration (MEC) for filamentous fungi. The

following tables summarize representative MIC data for caspofungin against various clinical

isolates of Candida and Aspergillus species.
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Table 1: In Vitro Activity of Caspofungin against Candida Species

Fungal
Species

Number of
Isolates

MIC Range
(µg/mL)

MIC50
(µg/mL)

MIC90
(µg/mL)

Reference

Candida

albicans
3,959 ≤0.015 - >8 0.25 0.5 [11]

Candida

glabrata
3,959 ≤0.015 - >8 0.25 0.5 [11]

Candida

tropicalis
3,959 ≤0.015 - >8 0.25 0.5 [11]

Candida

parapsilosis
3,959 ≤0.015 - >8 1 2 [11]

Candida

krusei
3,959 ≤0.015 - >8 0.5 1 [11]

Candida

guilliermondii
3,959 ≤0.015 - >8 4 >8 [11]

Fluconazole-

Resistant C.

albicans

157 ≤0.015 - 2 0.25 0.5 [11][12]

Table 2: In Vitro Activity of Caspofungin against Aspergillus Species
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Fungal
Species

Number of
Isolates

MIC/MEC
Range (µg/mL)

MIC/MEC90
(µg/mL)

Reference

Aspergillus

fumigatus
Not specified 0.125 - 2 0.5 [8]

Aspergillus

flavus
Not specified 0.25 - 2 1 [8]

Aspergillus niger Not specified 0.5 - 4 2 [8]

Aspergillus

terreus
Not specified 0.25 - 2 1 [8]

Experimental Protocols
This protocol is a standardized method for determining the Minimum Inhibitory Concentration

(MIC) of an antifungal agent against yeast isolates.

Objective: To determine the in vitro susceptibility of Candida species to caspofungin.

Materials:

Caspofungin analytical powder

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

96-well microtiter plates

Candida isolates cultured on Sabouraud dextrose agar

Spectrophotometer

Sterile saline

Methodology:

Drug Preparation: Prepare a stock solution of caspofungin in a suitable solvent (e.g.,

water). Create serial twofold dilutions in RPMI 1640 medium to achieve final
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concentrations ranging from 0.015 to 8 µg/mL in the microtiter plates.

Inoculum Preparation: Suspend several colonies of the Candida isolate in sterile saline.

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x

106 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum

concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing

the antifungal dilutions. Include a growth control well (no drug) and a sterility control well

(no inoculum).

Incubation: Incubate the plates at 35°C for 24 to 48 hours.

Endpoint Determination: The MIC is defined as the lowest concentration of caspofungin

that causes a significant diminution of growth (typically a ≥50% reduction) compared to the

growth control well. This can be determined visually or by using a spectrophotometer.[11]

[12]

This protocol assesses the in vivo efficacy of caspofungin in treating a systemic fungal infection

in an animal model.

Objective: To evaluate the dose-dependent efficacy of caspofungin in reducing fungal burden

and improving survival in mice with disseminated candidiasis.

Materials:

Caspofungin for injection

Immunocompromised mice (e.g., neutropenic)

Pathogenic strain of Candida albicans

Sterile saline

Materials for intravenous injection and organ harvesting

Methodology:
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Infection: Induce neutropenia in mice using cyclophosphamide. Infect the mice

intravenously with a standardized inoculum of C. albicans.

Treatment: Begin treatment with caspofungin at various doses (e.g., 0.1, 0.5, 1 mg/kg/day)

administered intraperitoneally or intravenously, typically starting 24 hours post-infection. A

control group receives a placebo (sterile saline).

Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period

(e.g., 21 days).

Fungal Burden Assessment: At specific time points, a subset of mice from each group is

euthanized. Organs (e.g., kidneys, liver, spleen) are harvested, homogenized, and plated

on selective agar to quantify the fungal burden (CFU/gram of tissue).

Data Analysis: Compare survival curves between treatment groups and the control group

using Kaplan-Meier analysis. Compare fungal burdens in organs between groups using

appropriate statistical tests.[8]
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Protocol 1: In Vitro Susceptibility Protocol 2: In Vivo Efficacy
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Figure 3: Experimental workflows for in vitro and in vivo evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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